(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane
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Overview
Description
(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[42102,4]nonane is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions, where the formation of the tricyclic structure is a key step. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process. These methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: Various substituents can replace the hydroxyl group or other functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects. The pathways involved may include binding to enzymes, receptors, or other proteins, leading to alterations in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane: shares similarities with other tricyclic compounds, such as trioxane derivatives and other polycyclic ethers.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple oxygen atoms within its tricyclic framework. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C6H8O4 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(1R,2R,4S,5S,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol |
InChI |
InChI=1S/C6H8O4/c7-3-5-4(10-5)2-1-8-6(3)9-2/h2-7H,1H2/t2-,3+,4-,5+,6-/m1/s1 |
InChI Key |
NDCSJPPJAVCLMI-FDROIEKHSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]3[C@@H](O3)[C@@H]([C@H](O1)O2)O |
Canonical SMILES |
C1C2C3C(O3)C(C(O1)O2)O |
Origin of Product |
United States |
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